molecular formula C26H50O4<br>CH3(CH2)3CH(C2H5)CH2OOC(CH2)8COOCH2CH(C2H5)(CH2)3CH3<br>C26H50O4 B1667313 Bis(2-ethylhexyl) sebacate CAS No. 122-62-3

Bis(2-ethylhexyl) sebacate

Cat. No.: B1667313
CAS No.: 122-62-3
M. Wt: 426.7 g/mol
InChI Key: VJHINFRRDQUWOJ-DNQXCXABSA-N
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Description

. It is formed by the reaction of sebacic acid with 2-ethylhexanol. This compound is commonly used in various industrial applications due to its excellent plasticizing properties and compatibility with a wide range of materials.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The primary method for synthesizing Bis(2-ethylhexyl) sebacate involves the esterification of sebacic acid with 2-ethylhexanol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.

  • Industrial Production Methods: In an industrial setting, the reaction is conducted in large reactors with continuous stirring and temperature control to ensure uniform mixing and optimal reaction conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.

  • Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

  • Substitution: Substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Alcohols and diols.

  • Substitution: Different ester derivatives.

Scientific Research Applications

Bis(2-ethylhexyl) sebacate is widely used in scientific research due to its unique properties. Some of its applications include:

  • Chemistry: It is used as a plasticizer in the production of flexible PVC (polyvinyl chloride) products, such as cables, flooring, and medical devices.

  • Biology: It is employed in the formulation of biodegradable polymers for drug delivery systems and tissue engineering.

  • Medicine: this compound is used in the production of medical devices, such as catheters and blood bags, due to its biocompatibility and non-toxic nature.

  • Industry: It is utilized in the manufacturing of adhesives, coatings, and sealants, where its plasticizing properties enhance the flexibility and durability of the final products.

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) phthalate (DEHP)

  • Bis(2-ethylhexyl) adipate

  • Diethylhexyl diphenyl phosphate (DIDP)

  • Diisononyl phthalate (DINP)

Properties

IUPAC Name

bis(2-ethylhexyl) decanedioate
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InChI

InChI=1S/C26H50O4/c1-5-9-17-23(7-3)21-29-25(27)19-15-13-11-12-14-16-20-26(28)30-22-24(8-4)18-10-6-2/h23-24H,5-22H2,1-4H3
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InChI Key

VJHINFRRDQUWOJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(CC)CCCC
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Molecular Formula

C26H50O4, Array
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DSSTOX Substance ID

DTXSID7025055
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Molecular Weight

426.7 g/mol
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Physical Description

Bis(2-ethylhexyl) sebacate is a clear pale yellow liquid with a mild odor. Insoluble in water. (NTP, 1992), Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Pale straw-colored or colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline], COLOURLESS OILY LIQUID.
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Boiling Point

478 °F at 4 mmHg (NTP, 1992), 256 °C @ 5 mm Hg, at 0.7kPa: 256 °C
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Flash Point

410 °F (NTP, 1992), 410 °F OC., 210 °C o.c.
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Solubility

Insoluble (NTP, 1992), Soluble in ethanol, acetone, and benzene, SOL IN HYDROCARBONS, KETONES, ESTERS, CHLORINATED SOLVENTS; INSOL IN GLYCOLS; SOLUBILITY IN WATER 0.02% @ 20 °C; WATER DISSOLVES IN SEBACATE 0.15% @ 20 °C, Solubility in water: none
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Density

0.912 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.912 @ 25 °C/4 °C, Relative density (water = 1): 0.9
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Vapor Density

14.7 (Air= 1), Relative vapor density (air = 1): 14.7
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Vapor Pressure

0.0000001 [mmHg], Vapor pressure, Pa at 37 °C: 0.000024
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Color/Form

Pale straw-colored liquid, OILY COLORLESS LIQ

CAS No.

122-62-3, 29590-28-1
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Melting Point

-54 °F (NTP, 1992), -48 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Feasible Synthetic Routes

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